molecular formula C14H10O2 B1296491 9H-Fluorene-2-carboxylic acid CAS No. 7507-40-6

9H-Fluorene-2-carboxylic acid

Cat. No. B1296491
Key on ui cas rn: 7507-40-6
M. Wt: 210.23 g/mol
InChI Key: IBIDFEWDKNJSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08905235B2

Procedure details

2-Carboxyfluorenone (12.3 g, 0.05 mole) and diethylene glycol were added to a 500 mL round bottom flask. Sodium hydroxide (7.65 g, 0.19 mole) and hydrazine hydrate (9.16 mL, 0.23 mole) were added to the solution. The temperature of the reaction was increased to 125° C. Heating was continued for three hours and then the vessel was cooled to room temperature. Distilled water (1.5 L) was added. The product was precipitated with concentrated hydrochloric acid. The product was filtered and rinsed with distilled water (2 L). The solids were dissolved in 0.5 M sodium hydroxide (2.8 L) and heated to 70° C. The product was precipitated with concentrated hydrochloric acid (pH approximately 2). The product was filtered and washed with distilled water (1.5 L). The 2-carboxyfluorene was dried overnight under reduced pressure with phosphorus pentoxide present. NMR confirmed the structure by the appearance of two new protons at δ4.01 ppm.
Name
2-Carboxyfluorenone
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step Two
Quantity
9.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5](=O)[C:6]2[C:14](=[CH:15][CH:16]=1)[C:13]1[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=1)[CH:7]=2)([OH:3])=[O:2].C(O)COCCO.[OH-].[Na+].O.NN>O>[C:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=1)([OH:3])=[O:2] |f:2.3,4.5|

Inputs

Step One
Name
2-Carboxyfluorenone
Quantity
12.3 g
Type
reactant
Smiles
C(=O)(O)C=1C(C2=CC3=CC=CC=C3C2=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(COCCO)O
Step Two
Name
Quantity
7.65 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.16 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
the vessel was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The product was precipitated with concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
rinsed with distilled water (2 L)
DISSOLUTION
Type
DISSOLUTION
Details
The solids were dissolved in 0.5 M sodium hydroxide (2.8 L)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C
CUSTOM
Type
CUSTOM
Details
The product was precipitated with concentrated hydrochloric acid (pH approximately 2)
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with distilled water (1.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The 2-carboxyfluorene was dried overnight under reduced pressure with phosphorus pentoxide present
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(=O)(O)C1=CC=2CC3=CC=CC=C3C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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